molecular formula C13H11ClN2O B184141 2-amino-N-(3-chlorophenyl)benzamide CAS No. 22312-61-4

2-amino-N-(3-chlorophenyl)benzamide

Cat. No. B184141
CAS RN: 22312-61-4
M. Wt: 246.69 g/mol
InChI Key: PODFNAVRZPMCEM-UHFFFAOYSA-N
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Description

“2-amino-N-(3-chlorophenyl)benzamide” is a chemical compound with the molecular formula C13H11ClN2O . It has a molecular weight of 246.69 g/mol . The IUPAC name for this compound is 2-amino-N-(3-chlorophenyl)benzamide .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(3-chlorophenyl)benzamide” includes an aniline ring and a benzoyl ring . The amide -NHCO- group makes dihedral angles with these rings .


Physical And Chemical Properties Analysis

“2-amino-N-(3-chlorophenyl)benzamide” has several computed properties, including a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 246.0559907 g/mol .

Scientific Research Applications

  • Crystallographic Studies : One study examined the crystal structure of a related compound, highlighting the planar nature of phenyl and chlorophenyl rings and stabilizing intermolecular hydrogen bonds involving the amino N atoms and carbonyl O atoms of the benzamide moieties (Palmer et al., 1995).

  • Organic Synthesis : N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives have been synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, indicating a pathway for creating compounds with related structures for various applications (Sabbaghan & Hossaini, 2012).

  • Plant Growth Regulation : Research has synthesized and tested compounds related to 2-amino-N-(3-chlorophenyl)benzamide for plant growth promoting (PGP) activity. Some derivatives have shown higher PGP activity than the standard, indicating potential use in agriculture (Hatim & Joshi, 2004).

  • Vibrational and Electronic Spectroscopy : Studies have investigated the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted compounds related to 2-amino-N-(3-chlorophenyl)benzamide, which are crucial for understanding their chemical behavior and potential applications (Rao et al., 2015).

  • Anticancer Activity : Some derivatives have been synthesized and tested for selective anticancer activity, indicating the potential for these compounds in medical applications (Abdel-Rahman, 2006).

  • Anticonvulsant Activity : Related benzamide compounds have been discovered and evaluated for their anticonvulsant activity in animal models, providing insights into their potential therapeutic uses (Robertson et al., 1987).

  • Antibacterial Activity : Derivatives of 2-amino-N-(3-chlorophenyl)benzamide have been synthesized and tested against various bacteria, indicating their potential as antibacterial agents (Mobinikhaledi et al., 2006).

  • Colorimetric Sensing : Some benzamide derivatives have been found to exhibit color transition in response to fluoride anion, indicating their potential use in colorimetric sensing applications (Younes et al., 2020).

properties

IUPAC Name

2-amino-N-(3-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODFNAVRZPMCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352177
Record name 2-amino-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chlorophenyl)benzamide

CAS RN

22312-61-4
Record name 2-amino-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-N-(3-CHLOROPHENYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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